1-(Benzyloxy)-2-iodocyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-iodocyclooctane is an organic compound characterized by the presence of a benzyloxy group and an iodine atom attached to a cyclooctane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-iodocyclooctane can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and benzyl protection. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like copper iodide to facilitate the halogen exchange reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-2-iodocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the iodine atom or convert the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, copper catalysts, and solvents like acetonitrile.
Oxidation: Potassium permanganate, dichloromethane, and acidic conditions.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and anhydrous conditions.
Major Products:
- Substitution reactions yield azido or cyano derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in deiodinated or hydroxylated products.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-iodocyclooctane has several applications in scientific research:
Biology: Investigated for its potential as a probe in biochemical studies due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-iodocyclooctane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The benzyloxy group and iodine atom provide sites for chemical modifications, allowing the compound to interact with different molecular targets and pathways. For example, in biochemical studies, the compound can be used to introduce specific functional groups into biomolecules, facilitating the study of their interactions and functions.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-iodocyclooctane can be compared with other similar compounds such as:
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Similar in structure but with additional tert-octyl groups, making it more sterically hindered and potentially more selective in certain reactions.
1-Benzyloxy-5-phenyltetrazole:
The uniqueness of this compound lies in its cyclooctane ring, which provides a flexible and less sterically hindered framework compared to aromatic rings, allowing for a broader range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C15H21IO |
---|---|
Molekulargewicht |
344.23 g/mol |
IUPAC-Name |
1-iodo-2-phenylmethoxycyclooctane |
InChI |
InChI=1S/C15H21IO/c16-14-10-6-1-2-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |
InChI-Schlüssel |
DAWZEEVRUILPFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)OCC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.